4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Kinase Inhibition Structure-Activity Relationship Halogen Bonding

4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide (molecular formula C₂₂H₁₉BrN₄O₂S, molecular weight 483.4 g/mol) belongs to the quinoxaline-linked benzenesulfonamide class, a scaffold extensively claimed in kinase inhibitor patent families. This compound incorporates three pharmacophoric elements: a quinoxaline core capable of ATP-binding site engagement, a 3,4-dimethylanilino group at the 3-position directing hinge-region contact, and a 4-bromobenzenesulfonamide moiety at the 2-position that engages a solvent-exposed or hydrophobic pocket.

Molecular Formula C22H19BrN4O2S
Molecular Weight 483.4 g/mol
Cat. No. B12125566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide
Molecular FormulaC22H19BrN4O2S
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br)C
InChIInChI=1S/C22H19BrN4O2S/c1-14-7-10-17(13-15(14)2)24-21-22(26-20-6-4-3-5-19(20)25-21)27-30(28,29)18-11-8-16(23)9-12-18/h3-13H,1-2H3,(H,24,25)(H,26,27)
InChIKeyFUSBGVWYOMZTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide: Quinoxaline-Sulfonamide Hybrid for Kinase-Targeted Chemical Biology


4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide (molecular formula C₂₂H₁₉BrN₄O₂S, molecular weight 483.4 g/mol) belongs to the quinoxaline-linked benzenesulfonamide class, a scaffold extensively claimed in kinase inhibitor patent families [1]. This compound incorporates three pharmacophoric elements: a quinoxaline core capable of ATP-binding site engagement, a 3,4-dimethylanilino group at the 3-position directing hinge-region contact, and a 4-bromobenzenesulfonamide moiety at the 2-position that engages a solvent-exposed or hydrophobic pocket. The para-bromo substituent distinguishes it from its non-halogenated (CAS 372179-72-1), 4-chloro (CAS 372085-07-9), and 4-methyl analogs, introducing unique electronic (σₚ = 0.23) and steric (van der Waals radius 1.85 Å) properties that modulate target affinity and selectivity. The compound is listed in the AladdinSci screening library as a preclinical-stage small molecule , and the benzenesulfonamide-quinoxaline patent family (US 9,295,671 and continuations) explicitly encompasses this substitution pattern within its claims [1].

Workflow Kinase inhibitor SAR probe for halogen-dependent hydrophobic pocket mapping
Selection 4-Bromo substituent offers distinct polarizability and steric profile vs. H, Cl, CH₃ analogs
Use Context Preclinical-stage quinoxaline-sulfonamide hybrid for kinase profiling and structure-based design

Why the 4-Bromo Substituent Prevents Simple Interchange with the 4-H, 4-Cl, or 4-CH₃ Analogs of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide


Within the N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide series, the para-substituent on the benzenesulfonamide ring engages a well-defined pocket on kinase targets, and its identity profoundly influences both biochemical potency and kinase selectivity [1]. The non-substituted parent (4-H, CAS 372179-72-1) lacks the hydrophobic contact surface that the 4-bromo substituent provides; the 4-chloro analog (CAS 372085-07-9) differs in halogen polarizability (Cl σₚ = 0.23; Br σₚ = 0.23, but Br has greater polarizability, α = 3.05 ų vs Cl α = 2.18 ų), affecting van der Waals interactions and off-rate kinetics; and the 4-methyl analog introduces a smaller, electron-donating group that alters both steric fit and electronic complementarity with the target pocket [2]. These structural differences result in non-interchangeable target engagement profiles, as documented by the broad kinase selectivity screening data reported across structurally distinct benzenesulfonamide-quinoxaline analogs in the patent family [1].

4-H analog (CAS 372179-72-1) Lacks hydrophobic contact surface provided by bromine; kinase selectivity profile may shift significantly.
4-Cl analog (CAS 372085-07-9) Lower polarizability and smaller van der Waals radius alter halogen bonding potential and binding kinetics; potency rank order may differ across targets.
4-CH₃ analog Electron-donating methyl group changes steric fit and electronic complementarity; not a surrogate for bromo-specific kinase engagement.

Quantitative Differentiation Evidence: 4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide vs. Key Structural Analogs


Halogen-Substituent-Dependent Kinase Inhibition: Bromo vs. Chloro vs. Non-Halogenated Analogs in the Benzenesulfonamide-Quinoxaline Series

The benzenesulfonamide-quinoxaline patent family (US 9,295,671) explicitly teaches that the nature of the para-substituent on the benzenesulfonamide ring modulates kinase inhibitory potency across a panel of tyrosine and serine/threonine kinases [1]. Within this scaffold, the 4-bromo substituent is specifically claimed as a preferred embodiment. While quantitative IC₅₀ values for the exact 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide compound against individual kinases are not disclosed in the public patent text, the patent's extensive structure-activity tables demonstrate that halogen substitution at the 4-position of the benzenesulfonamide ring consistently alters biochemical potency by 2- to 10-fold relative to the non-halogenated parent across multiple kinase targets [1]. This class-level SAR, derived from structurally proximate exemplars, establishes that the 4-bromo substitution pattern is a non-trivial potency determinant.

Kinase inhibition SAR
Class-level inference
4-Br vs. 4-H/4-Cl: 2- to 10-fold variation in biochemical IC₅₀ observed across structurally analogous benzenesulfonamide-quinoxaline compounds (patent-internal SAR). Exact fold-difference for this compound not publicly disclosed.
Supports kinase selectivity review; 4-Br substitution is a non-trivial potency determinant.
Data from patent family US 9,295,671; target panel includes tyrosine and serine/threonine kinases.
Kinase Inhibition Structure-Activity Relationship Halogen Bonding

Halogen Polarizability and Target Binding Kinetics: Bromo vs. Chloro Differentiation in Hydrophobic Pocket Engagement

The 4-bromo substituent (van der Waals radius 1.85 Å; polarizability α = 3.05 ų) offers a distinct physicochemical profile compared to the 4-chloro analog (van der Waals radius 1.75 Å; polarizability α = 2.18 ų) [1]. The larger atomic radius and higher polarizability of bromine enable stronger dispersion interactions and potential halogen bonding with backbone carbonyl oxygens or side-chain residues in hydrophobic kinase pockets [2]. In medicinal chemistry SAR campaigns, bromine-for-chlorine substitution has been shown to increase binding affinity by 3- to 10-fold in systems where a halogen-arene or halogen-carbonyl interaction is productive, and to increase residence time (slower k_off) due to the greater desolvation penalty for the larger halogen [2]. For the quinoxaline-benzenesulfonamide scaffold, the patent's exemplified data confirm that halogen identity at the 4-position influences kinase selectivity profiles, with bromo-substituted variants showing distinct selectivity signatures compared to chloro and methyl analogs [3].

Halogen polarizability
Class-level inference
Br van der Waals radius 1.85 Å, polarizability 3.05 ų vs. Cl 1.75 Å, 2.18 ų. Literature precedent suggests 3- to 10-fold potency shifts in halogen-sensitive pockets.
May inform halogen-binding pocket mapping; bromo-specific interaction cannot be replicated by chloro analog.
Physicochemical constants from CRC Handbook; binding impact extrapolated from medicinal chemistry SAR.
Medicinal Chemistry Halogen Bonding Binding Kinetics

Preclinical Development Stage Classification and Compound Identity Confirmation for Procurement Traceability

4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is registered in the Aladdin Scientific screening compound library under PubChem CID 135476854 with a Max Phase designation of 'Preclinical' [1]. Its molecular formula is definitively established as C₂₂H₁₉BrN₄O₂S (molecular weight 483.4 g/mol), distinguishing it from the non-brominated parent (C₂₂H₂₀N₄O₂S, MW 404.5 g/mol, CAS 372179-72-1) and the 4-chloro analog (C₂₂H₁₉ClN₄O₂S, MW 438.9 g/mol, CAS 372085-07-9) . This unambiguous chemical identity is essential for procurement traceability: the bromo substituent adds 78.9 g/mol relative to the non-halogenated parent and contributes a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that is detectable by mass spectrometry, enabling unambiguous identity verification in compound management workflows.

Compound identity
Cross-study comparable
MW 483.4 g/mol, C₂₂H₁₉BrN₄O₂S, PubChem CID 135476854. Distinct Br isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) provides unambiguous MS identification vs. 4-H (+78.9 Da) and 4-Cl (+44.5 Da) analogs.
Enables compound identity verification in screening libraries and LC-MS workflows.
Preclinical designation per AladdinSci library; identity parameters from PubChem/ChemSrc.
Chemical Procurement Compound Identity Preclinical Screening

Class-Level Evidence: Quinoxaline-Linked Sulfonamide Hybrids as Privileged Kinase Inhibitor Scaffolds with Substituent-Dependent Bioactivity

A comprehensive review of quinoxaline-containing sulfonamide hybrids established that this scaffold class demonstrates broad-spectrum kinase inhibitory activity, with specific substitution patterns at the quinoxaline 2- and 3-positions and the sulfonamide aryl ring decisively controlling target selectivity [1]. The review documents that modifications on quinoxaline sulfonamide derivatives give rise to advanced therapeutic leads against cancer, inflammation, and infectious diseases [1]. Within this framework, the 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide structure combines three structural features independently validated for kinase engagement: (i) a 3-anilinoquinoxaline core for ATP-pocket recognition, (ii) a 3,4-dimethyl substitution on the aniline ring for enhanced hydrophobic contact, and (iii) a 4-bromobenzenesulfonamide group for halogen-mediated target interaction [REFS-1, REFS-2]. While direct quantitative comparison data for this exact compound are not publicly available, the convergent SAR evidence from multiple quinoxaline-sulfonamide series indicates that each of these structural elements is a non-redundant contributor to target binding [REFS-1, REFS-2].

Scaffold SAR context
Class-level inference
Quinoxaline-sulfonamide hybrids are privileged kinase inhibitor scaffolds. Convergent SAR indicates that the 3,4-dimethylanilino group and 4-halobenzenesulfonamide each contribute non-redundantly to target binding; individual modifications can reduce potency 5- to >100-fold depending on kinase target.
Supports scaffold-based SAR interpretation; each structural element is a non-redundant contributor.
Based on review of quinoxaline-sulfonamide literature and patent data; no direct comparison for this exact compound.
Kinase Inhibitor Quinoxaline Sulfonamide Hybrid

Procurement-Relevant Application Scenarios for 4-Bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide


Kinase Inhibitor SAR Campaigns Requiring Halogen-Specific Probe Molecules for Hydrophobic Pocket Mapping

When building a para-substituent SAR matrix for a quinoxaline-benzenesulfonamide kinase inhibitor series, the 4-bromo analog serves as an essential member of the halogen series (4-H → 4-F → 4-Cl → 4-Br → 4-I). Its distinct van der Waals radius (1.85 Å) and polarizability (3.05 ų) enable mapping of the steric and electronic tolerance of the target pocket that cannot be achieved using only the 4-H, 4-F, or 4-Cl analogs [1]. Procurement of the complete halogen series, including the 4-bromo compound, is necessary to establish quantitative SAR trends as documented in the benzenesulfonamide-quinoxaline patent family [2].

Chemical Biology Studies Requiring Unambiguous Compound Identity via Mass Spectrometry

The characteristic bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1 ratio) in mass spectrometry provides an unambiguous spectral fingerprint for 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide that distinguishes it from its 4-H (MW 404.5), 4-Cl (MW 438.9, ³⁵Cl:³⁷Cl ≈ 3:1), and 4-CH₃ analogs [1]. This isotopic signature enables confident identity confirmation in compound management workflows, cellular target engagement assays using LC-MS/MS, and metabolite identification studies, reducing the risk of compound misidentification in multi-compound screening campaigns [2].

Preclinical Kinase Profiling Panels Incorporating the Benzenesulfonamide-Quinoxaline Chemotype

For research groups reproducing or extending the kinase selectivity profiling described in the benzenesulfonamide-quinoxaline patent family (US 9,295,671), the 4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide compound represents the specific 4-bromo substitution embodiment within the claimed generic structure [1]. Its procurement enables direct replication of the patent's SAR findings. Users selecting the non-halogenated parent (CAS 372179-72-1) or 4-chloro analog (CAS 372085-07-9) instead would generate data on different chemical entities, undermining comparability with the patent's disclosed kinase selectivity data [1].

Computational Chemistry and Docking Studies Requiring Halogen-Specific Ligand Parameterization

The 4-bromo substituent introduces unique parameters for molecular docking and molecular dynamics simulations, including a distinct partial charge distribution, van der Waals radius, and polarizability tensor compared to H, F, Cl, or CH₃ substituents [1]. Docking studies involving the benzenesulfonamide-quinoxaline scaffold require the bromo-specific ligand to accurately model halogen bonding interactions with backbone carbonyls or pi-systems in the target binding site. Substituting a non-halogenated or chloro analog would alter the predicted binding pose and estimated binding energy, compromising computational SAR predictions [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Halogen series SAR mapping
Bromo-specific steric and electronic profile (vdW 1.85 Å, polarizability 3.05 ų)
Steric/electronic pocket tolerance across kinase targets
Mass spectrometry identity confirmation
Distinct bromine isotopic doublet (⁷⁹Br/⁸¹Br) and molecular weight
Unambiguous compound verification in screening and metabolism studies
Kinase profiling panel replication
Exact patent compound match for 4-bromo embodiment (US 9,295,671)
SAR comparability with disclosed patent selectivity data
Computational halogen-bond modeling
Bromo polarizability parameters for dispersion and halogen bonding
Accurate docking pose and binding energy prediction
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